

An In-Depth Technical Guide to BMS-188494: A Squalene Synthase Inhibitor

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Compound of Interest

Compound Name: BMS-188494

Cat. No.: B606218

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Abstract

BMS-188494 is a phosphonosulfonate prodrug that, upon oral administration, is converted to its active form, BMS-187745. This active metabolite is a potent and specific inhibitor of the enzyme squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this key enzymatic step, BMS-187745 effectively reduces the de novo synthesis of cholesterol. This mechanism of action presents a therapeutic target for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of **BMS-188494**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

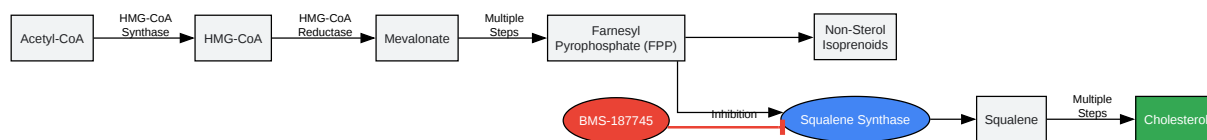
Introduction

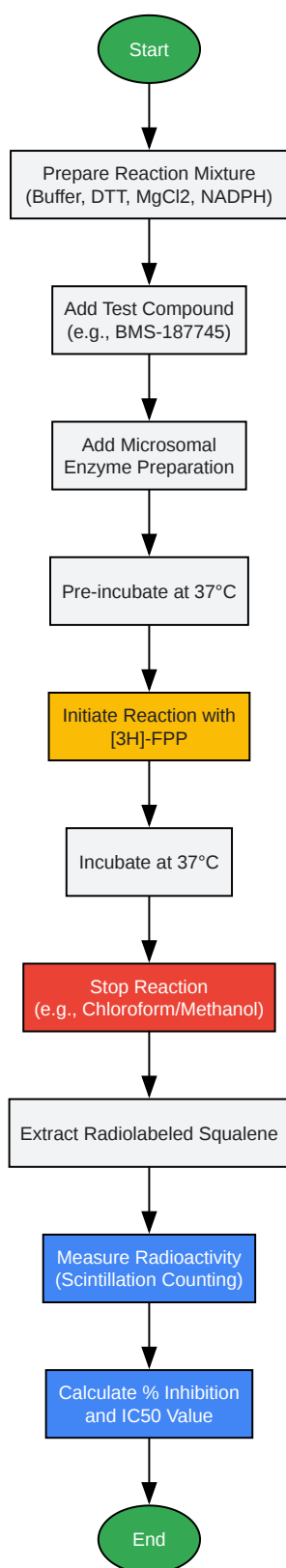
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase inhibitors represent a distinct class of cholesterol-lowering agents that target a downstream step in the cholesterol biosynthesis pathway.

Squalene synthase is a critical enzyme that directs the flow of isoprenoid precursors exclusively towards sterol synthesis.^{[1][2]} Inhibition of this enzyme is not expected to interfere with the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential advantage over statins which act earlier in the pathway. **BMS-188494** was developed as an oral prodrug of the active squalene synthase inhibitor, BMS-187745, to improve its bioavailability.

Mechanism of Action

BMS-188494 is readily absorbed and metabolized to BMS-187745. BMS-187745 acts as a competitive inhibitor of squalene synthase, binding to the enzyme's active site and preventing the binding of its natural substrate, farnesyl pyrophosphate (FPP). This blockade of FPP conversion to squalene leads to a reduction in the intracellular pool of cholesterol. The depletion of intracellular cholesterol is sensed by the cell, leading to a compensatory upregulation of the LDL receptor on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL cholesterol levels.





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